molecular formula C8H7BF4O3 B1437028 (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid CAS No. 947533-09-7

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Cat. No.: B1437028
CAS No.: 947533-09-7
M. Wt: 237.95 g/mol
InChI Key: DPSYYQDRJMHAGP-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid: is an organoboron compound with the molecular formula C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol . This compound is notable for its unique structure, which includes both fluorine and boronic acid functional groups. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is unique due to the presence of both fluorine and boronic acid groups, which provide distinct reactivity and stability. Its trifluoroethoxy group enhances its lipophilicity and potential biological activity compared to other boronic acids .

Properties

IUPAC Name

[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c10-6-3-5(9(14)15)1-2-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSYYQDRJMHAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660284
Record name [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-09-7
Record name [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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